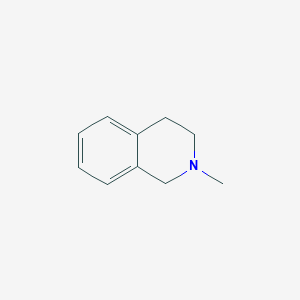

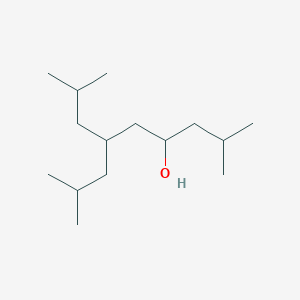

2,8-Dimethyl-6-(2-methylpropyl)nonan-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,8-Dimethyl-6-(2-methylpropyl)nonan-4-ol, also known as dihydromyrcenol, is a colorless liquid with a pleasant odor. It is widely used in the fragrance industry due to its fresh, citrusy, and woody scent. Apart from its use in the fragrance industry, dihydromyrcenol has also been studied for its potential applications in scientific research.

Mechanism Of Action

Dihydromyrcenol is believed to activate odorant receptors by binding to specific sites on the receptor. This binding triggers a series of biochemical reactions, which ultimately leads to the perception of the scent.

Biochemical And Physiological Effects

Dihydromyrcenol has been shown to have a variety of biochemical and physiological effects. For example, it has been found to increase the production of cyclic AMP (cAMP) in olfactory receptor cells. cAMP is a signaling molecule that plays a key role in the olfactory system. Dihydromyrcenol has also been shown to modulate the activity of ion channels in olfactory receptor cells, which can affect the sensitivity of the olfactory system to different odors.

Advantages And Limitations For Lab Experiments

Dihydromyrcenol has several advantages as a model compound for studying odorant receptors. For example, it is a relatively simple molecule that can be easily synthesized and purified. It also has a well-defined scent profile, which makes it useful for studying how different odorant receptors respond to specific odors. However, 2,8-Dimethyl-6-(2-methylpropyl)nonan-4-olnol also has some limitations. For example, it may not accurately represent the complexity of natural odorants, which can contain hundreds of different chemical compounds.

Future Directions

There are several future directions for research on 2,8-Dimethyl-6-(2-methylpropyl)nonan-4-olnol. One area of interest is the development of more selective and potent odorant receptor agonists and antagonists. These compounds could be used to study the function of specific odorant receptors and to develop new treatments for olfactory disorders. Another area of interest is the use of 2,8-Dimethyl-6-(2-methylpropyl)nonan-4-olnol as a tool for studying the neural circuits that underlie olfactory perception. By combining 2,8-Dimethyl-6-(2-methylpropyl)nonan-4-olnol with advanced imaging techniques, researchers could gain insights into how different regions of the brain process and integrate olfactory information.

Synthesis Methods

Dihydromyrcenol can be synthesized by the hydrogenation of myrcene, a natural terpene found in many plants. The hydrogenation process involves the addition of hydrogen gas to myrcene in the presence of a catalyst, such as palladium or platinum. The resulting product is 2,8-Dimethyl-6-(2-methylpropyl)nonan-4-olnol, which can be purified through distillation.

Scientific Research Applications

Dihydromyrcenol has been studied for its potential applications in scientific research. One such application is its use as a model compound for studying odorant receptors in the olfactory system. Odorant receptors are proteins that are responsible for detecting and distinguishing different odors. By studying how 2,8-Dimethyl-6-(2-methylpropyl)nonan-4-olnol interacts with odorant receptors, researchers can gain insights into how the olfactory system works.

properties

CAS RN |

10143-20-1 |

|---|---|

Product Name |

2,8-Dimethyl-6-(2-methylpropyl)nonan-4-ol |

Molecular Formula |

C15H32O |

Molecular Weight |

228.41 g/mol |

IUPAC Name |

2,8-dimethyl-6-(2-methylpropyl)nonan-4-ol |

InChI |

InChI=1S/C15H32O/c1-11(2)7-14(8-12(3)4)10-15(16)9-13(5)6/h11-16H,7-10H2,1-6H3 |

InChI Key |

OTFAOIKIARLOEM-UHFFFAOYSA-N |

SMILES |

CC(C)CC(CC(C)C)CC(CC(C)C)O |

Canonical SMILES |

CC(C)CC(CC(C)C)CC(CC(C)C)O |

synonyms |

2,8-Dimethyl-6-(2-methylpropyl)-4-nonanol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.